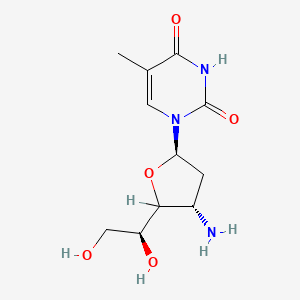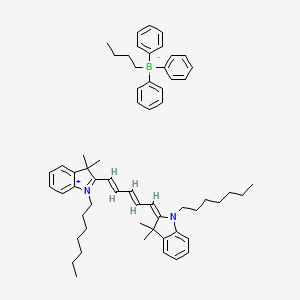
2,6-Dimethyl-benzo(1,2-b;4,5-b')difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is a complex organic compound known for its unique structural properties. This compound features a benzo-difuran core with two carboxylic acid ester groups, each linked to a diethylamino-ethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester typically involves multiple steps. The initial step often includes the formation of the benzo-difuran core through a cyclization reaction. This is followed by the introduction of the carboxylic acid groups at the 3 and 7 positions. The final step involves esterification with 2-diethylamino-ethyl groups under acidic or basic conditions to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester involves its interaction with specific molecular targets. The diethylamino-ethyl groups may facilitate binding to proteins or enzymes, influencing their activity. The benzo-difuran core can interact with various cellular pathways, potentially leading to biological effects such as modulation of signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid dimethyl ester
- 3,7-Dihydrobenzo(1,2-b;4,5-b’)difuran-2,6-dione
- 3,7-Dihalo-2H,6H-benzo(1,2-b;4,5-b’)dithiophene-2,6-dione
Uniqueness
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is unique due to its specific ester groups and the presence of diethylamino-ethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72492-83-2 |
|---|---|
Molekularformel |
C26H36N2O6 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
bis[2-(diethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C26H36N2O6/c1-7-27(8-2)11-13-31-25(29)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(30)32-14-12-28(9-3)10-4/h15-16H,7-14H2,1-6H3 |
InChI-Schlüssel |
OHBRYBYQENMCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCCN(CC)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


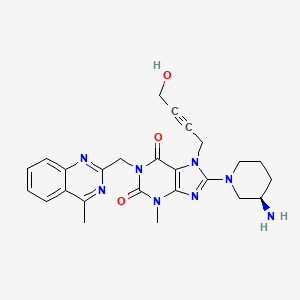
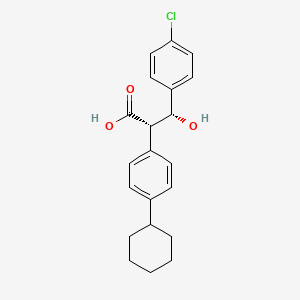

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
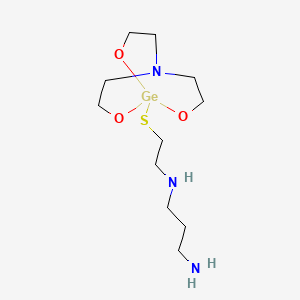

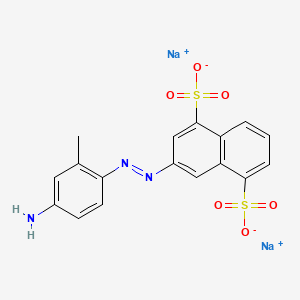

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
